molecular formula C7H6BrN3O B1378063 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1428532-90-4

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1378063
M. Wt: 228.05 g/mol
InChI Key: MLCZFBJAGPGWML-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, also known as 8-Bromo-6-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms. It has been studied for its potential applications in organic synthesis and medicinal chemistry. Its synthesis and structure have been extensively studied, and the compound is known to have various biochemical and physiological effects.

Scientific Research Applications

Field

Chemical Analysis

Application

“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is used as a reference material in chemical analysis .

Method

The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .

Results

The results of the analysis are used to determine the chemical and physical properties of the compound .

Use in Pharmacology

Field

Pharmacology

Application

The compound is structurally similar to Flubromazolam, a triazolobenzodiazepine derivative, which is a type of benzodiazepine .

Results

Flubromazolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines, due to their ability to produce strong sedation and amnesia at oral doses of as little as 0.5 mg .

Use in Forensic Analysis

Field

Forensic Analysis

Application

The compound is used as a reference material in forensic analysis .

Method

The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .

Results

The results of the analysis are used to determine the chemical and physical properties of the compound .

Use in Synthesis of Fused Pyrimidines

Field

Chemical Synthesis

Application

The compound is used as an intermediate in the synthesis of a variety of fused pyrimidines .

Results

The results of the synthesis are used to produce a variety of fused pyrimidines .

Use in Energetic Materials

Field

Materials Chemistry

Application

The compound is structurally similar to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .

Results

Among the synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Use in Forensic Applications

Field

Forensic Applications

Application

The compound is used as an analytical reference standard categorized as a benzodiazepine .

Method

The compound is prepared in a solution of approximately 13 mg/mL in CDCl3 containing TMS for 0 ppm reference and 1,4-BTMSB-d4 as a quantitative internal standard. The analysis is conducted using a 400 MHz NMR spectrometer .

Results

The results of the analysis are used to determine the chemical and physical properties of the compound .

properties

IUPAC Name

8-bromo-6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-4-2-5(8)6-9-10-7(12)11(6)3-4/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZFBJAGPGWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194918
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

1428532-90-4
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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